molecular formula C8H11ClN2O2 B1304157 Methyl 4-hydrazinylbenzoate Hydrochloride CAS No. 6296-89-5

Methyl 4-hydrazinylbenzoate Hydrochloride

Cat. No. B1304157
CAS RN: 6296-89-5
M. Wt: 202.64 g/mol
InChI Key: MXSGRGCOQOKOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydrazinylbenzoate hydrochloride is a compound that can be associated with a variety of chemical reactions and has potential applications in pharmaceuticals and material science. While the provided papers do not directly discuss methyl 4-hydrazinylbenzoate hydrochloride, they do provide insights into related compounds and their properties, which can be used to infer some aspects of methyl 4-hydrazinylbenzoate hydrochloride's characteristics.

Synthesis Analysis

The synthesis of related hydrazine-containing compounds typically involves condensation reactions or substitution reactions. For instance, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was synthesized by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, 2-hydroxy-N'-(4-fluorobenzoyl)benzohydrazide was synthesized using microwave-aided hydrazinolysis followed by acylation . An improved process for the synthesis of 4-methyl-2-hydrazinobenothiazole involved a substitution reaction with ethylene glycol as a solvent . These methods could potentially be adapted for the synthesis of methyl 4-hydrazinylbenzoate hydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was confirmed by IR, NMR, UV-Vis spectroscopies, and X-ray diffraction . Similarly, the structure of 2-hydroxy-N'-(4-fluorobenzoyl)benzohydrazide was determined using X-ray diffraction . These studies provide a foundation for understanding the molecular structure of methyl 4-hydrazinylbenzoate hydrochloride.

Chemical Reactions Analysis

The chemical reactivity of hydrazine derivatives can be complex. Cyclization reactions, as seen with isomeric hydrazinoquinolines, can occur on nitrogen rather than carbon, leading to unexpected products . The reactivity of hydrazine compounds can be influenced by various factors, including the presence of substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using computational methods and experimental techniques. For instance, the vibrational spectra, frontier orbital energies, and chemical quantum parameters of methyl 4-hydroxybenzoate were analyzed to understand its pharmaceutical activity . The energetic behavior of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate in different solvent media was examined using computational models . These analyses are crucial for predicting the behavior of methyl 4-hydrazinylbenzoate hydrochloride in various environments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Methyl 4-hydrazinylbenzoate Hydrochloride is involved in the synthesis of various chemical compounds. For example, the synthesis of 4-methyl-2-hydrazinobenothiazole, a compound derived from it, involves a substitution reaction using ethylene glycol as a solvent, achieving a high yield and purity (He Xiao-xiao, 2010).
  • Structural Analysis : Studies on methyl 4-hydroxybenzoate, a related compound, focus on its single crystal X-ray structure, revealing extensive intermolecular hydrogen bonding and highlighting its potential pharmaceutical applications (Abeer A. Sharfalddin et al., 2020).

Bioorthogonal Chemistry

  • Stable Boron-Nitrogen Heterocycle Formation : Methyl 4-hydrazinylbenzoate Hydrochloride contributes to the rapid formation of a stable boron-nitrogen heterocycle in neutral aqueous solutions, a reaction valuable for bioorthogonal coupling reactions under physiologically compatible conditions (Ozlem Dilek et al., 2015).

Nonlinear Optical Properties

  • Photonic Applications : Derivatives of Methyl 4-hydrazinylbenzoate Hydrochloride, such as ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate, have been studied for their third-order nonlinear optical properties, indicating potential use in photonic devices (Vijayakumar Sadasivan Nair et al., 2022).

Environmental Analysis

  • Analysis in Human Milk : Methyl 4-hydroxybenzoate, a related compound, is monitored in human milk using HPLC-MS/MS methods, emphasizing the importance of understanding the presence of such compounds in environmental samples (X. Ye et al., 2008).

Crystallography and Molecular Interactions

  • Molecular Structure Studies : Research on related esters of Methyl 4-hydrazinylbenzoate Hydrochloride, such as methyl 4-[2-(4-chlorobenzoyl)hydrazinyl]-3-nitrobenzoate, involves studying their molecular structures and hydrogen bonding patterns, providing insights into their chemical properties (Edwar Cortés et al., 2013).

Chemical Stability

  • Stability in Different States : The alkaline hydrolysis of methyl 4-hydroxybenzoate esters, similar to Methyl 4-hydrazinylbenzoate Hydrochloride, has been studied in both liquid and frozen states, revealing significant acceleration of the reaction rate in the frozen state (R. Shija et al., 1992).

Safety and Hazards

“Methyl 4-hydrazinylbenzoate Hydrochloride” is classified as a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding contact with skin and eyes, avoiding dust formation, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 4-hydrazinylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-4-7(10-9)5-3-6;/h2-5,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSGRGCOQOKOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydrazinylbenzoate Hydrochloride

CAS RN

6296-89-5
Record name 6296-89-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-hydrazinobenzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydrazinylbenzoate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydrazinylbenzoate Hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 4-hydrazinylbenzoate Hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 4-hydrazinylbenzoate Hydrochloride
Reactant of Route 5
Methyl 4-hydrazinylbenzoate Hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 4-hydrazinylbenzoate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.